molecular formula C17H14N4O2 B2586393 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 942034-31-3

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Cat. No.: B2586393
CAS No.: 942034-31-3
M. Wt: 306.325
InChI Key: RQCXTKJTKXJJCA-UHFFFAOYSA-N
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Description

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a chemical compound recognized in research as an inhibitor of the Transforming Growth Factor-beta (TGF-β) signaling pathway. It functions by specifically targeting and inhibiting the TGF-β type I receptor, ALK5 (Activin receptor-Like Kinase 5). The TGF-β pathway is a critical signaling cascade that regulates a diverse range of cellular processes, including cell proliferation, differentiation, apoptosis, and extracellular matrix production. Dysregulation of this pathway is implicated in the pathogenesis of various diseases, most notably cancer, fibrotic disorders , and immune regulation . As an ALK5 inhibitor, this compound blocks the phosphorylation of downstream SMAD proteins (SMAD2/3), thereby attenuating the transcriptional responses driven by TGF-β. This mechanism makes it a valuable pharmacological tool for probing the complex roles of TGF-β signaling in oncogenesis , tissue fibrosis , and the tumor microenvironment. Researchers utilize this compound in vitro and in vivo to investigate potential therapeutic strategies aimed at interrupting pro-fibrotic or tumor-promoting signals, contributing to the development of novel targeted therapies.

Properties

IUPAC Name

1-[5-(furan-2-yl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2/c1-11(22)21-16(10-15(20-21)17-3-2-8-23-17)12-4-5-13-14(9-12)19-7-6-18-13/h2-9,16H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQCXTKJTKXJJCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=CO2)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a hydrazine derivative with an appropriate 1,3-diketone under acidic or basic conditions.

    Introduction of the furan ring: The furan moiety can be introduced via a cyclization reaction involving a suitable precursor such as a furfural derivative.

    Attachment of the quinoxaline ring: This step often involves a condensation reaction between a diamine and a diketone or diester to form the quinoxaline structure.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry techniques to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones under mild conditions using oxidizing agents like hydrogen peroxide.

    Reduction: The quinoxaline ring can be reduced to dihydroquinoxaline using reducing agents such as sodium borohydride.

    Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, mild acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, base catalysts.

Major Products:

    Oxidation: Furanones.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: N-alkylated pyrazole derivatives.

Scientific Research Applications

Structural Representation

ComponentDescription
FuranA five-membered aromatic ring with oxygen
QuinoxalineA bicyclic compound containing nitrogen
PyrazoleA five-membered ring containing two nitrogen atoms

Antimicrobial Activity

Research has indicated that compounds similar to 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exhibit significant antimicrobial properties. For instance, quinoxaline derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Activity

In a study evaluating the antibacterial efficacy of quinoxaline derivatives, compounds were tested against a panel of bacteria. The results indicated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 0.125 μg/mL against resistant strains .

Anticancer Potential

Quinoxaline-based compounds have been investigated for their anticancer properties. They have demonstrated the ability to inhibit key enzymes involved in cancer cell proliferation. For example, compounds targeting the MET kinase pathway have shown promise in preclinical models .

Case Study: MET Kinase Inhibition

A derivative of quinoxaline was found to inhibit MET kinase activity with an IC50 value of 4.2 nmol/L. This compound also exhibited significant tumor growth inhibition in xenograft models, suggesting its potential as an anticancer agent .

Anti-inflammatory Effects

The compound may also play a role in modulating inflammatory pathways. Research indicates that certain quinoxaline derivatives can inhibit TNFα-induced IKKβ-mediated NFκB activity, which is crucial in inflammatory responses .

Data Summary: Anti-inflammatory Activity

CompoundActivity TypeIC50 Value (nM)
Quinoxaline UreaIKKβ Inhibition84
Pyrazole DerivativeTNFα Inhibition110

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including condensation and cyclization processes .

Synthetic Route Overview

  • Condensation Reaction : Furan derivatives are reacted with quinoxaline precursors.
  • Cyclization : Formation of the pyrazole ring through cyclization techniques.
  • Purification : Final purification steps using chromatography.

Mechanism of Action

The mechanism by which 1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its effects depends on its specific application:

    Biological Targets: It may interact with enzymes or receptors, altering their activity through competitive or non-competitive inhibition.

    Pathways Involved: The compound could modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis, depending on its specific molecular interactions.

Comparison with Similar Compounds

Key Compounds for Comparison:

1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone (Compound 3) Substituents: 4-chlorophenyl (position 5), 4-fluorophenyl (position 3). Dihedral Angles: Pyrazoline ring forms angles of 4.89° (fluorophenyl) and 74.88° (chlorophenyl) with substituents . Yield: 72%; Melting Point: 110–112°C.

1-[3-(4-Bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone Substituents: 4-bromophenyl (position 3), quinoxalin-6-yl (position 5). Molecular Formula: C₂₀H₁₆BrN₃O. Key Feature: Bromine’s electron-withdrawing effect may enhance intermolecular halogen bonding.

1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl)furan-2-yl]-4,5-dihydro-1H-pyrazol-1-yl}ethanone Substituents: 4-methylphenyl (position 3), nitro-substituted furan (position 5). Crystal Packing: Stabilized by C–H···O hydrogen bonds, forming chains along specific crystallographic axes.

Table 1: Structural and Physical Properties

Compound Name Substituents (Position 3/5) Dihedral Angles (°) Melting Point (°C) Yield (%)
Target Compound Furan-2-yl/Quinoxalin-6-yl Not reported Not available Not available
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-... 4-Fluorophenyl/4-Chlorophenyl 4.89 (F-phenyl) 110–112 72
1-[3-(4-Bromophenyl)-5-(quinoxalin-6-yl)... 4-Bromophenyl/Quinoxalin-6-yl Not reported Not available Not available
1-{3-(4-Methylphenyl)-5-[5-(2-nitrophenyl... 4-Methylphenyl/Nitro-furan 6.69 (methylphenyl) Not available Not available

Crystallographic and Conformational Analysis

  • Dihedral Angles: In pyrazoline derivatives, substituent bulkiness and electronic effects influence dihedral angles. For example, 4-fluorophenyl groups form smaller angles (~4–5°) with the pyrazoline ring compared to bulkier substituents like nitro-furan (~74°) . The target compound’s furan and quinoxaline groups may create intermediate angles, affecting molecular planarity and crystal packing.
  • Hydrogen Bonding: Analogs like 1-[3-(4-chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone exhibit bifurcated C–H···O bonds, forming 1D chains . The furan’s oxygen in the target compound could similarly participate in hydrogen bonding.

Biological Activity

1-(3-(furan-2-yl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a novel compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound features a complex structure that includes a furan ring, a quinoxaline moiety, and a pyrazole framework, which are known for their diverse biological properties.

The molecular formula of the compound is C18H16N4O2C_{18}H_{16}N_{4}O_{2} with a molecular weight of 320.3 g/mol. The structural characteristics contribute to its biological activity, making it an interesting subject for further research.

PropertyValue
Molecular FormulaC₁₈H₁₆N₄O₂
Molecular Weight320.3 g/mol
CAS Number941905-52-8

Biological Activity Overview

Research has indicated that pyrazole derivatives, including this compound, exhibit a wide range of biological activities such as anticancer, anti-inflammatory, and antimicrobial effects. The specific biological activities of this compound are summarized below.

Anticancer Activity

Several studies have explored the anticancer potential of pyrazole derivatives. For instance, compounds with similar structural features have shown significant cytotoxic effects against various cancer cell lines. In one study, derivatives were tested against human neuroblastoma (SH-SY5Y) and mouse fibroblast (L929) cells:

Concentration (μM)% Inhibition (SH-SY5Y)% Inhibition (L929)
102010
253515
505020
1006025

The results indicated selective toxicity towards cancerous cells while sparing healthy fibroblast cells, suggesting potential for targeted cancer therapy .

Anti-inflammatory Activity

The compound's anti-inflammatory properties have also been investigated. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX), which play a crucial role in inflammation. A study reported that certain pyrazole compounds exhibited significant inhibition of TNF-α and IL-6 at low concentrations, comparable to standard anti-inflammatory drugs like dexamethasone:

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)
Dexamethasone7686
Pyrazole Derivative A6176
Pyrazole Derivative B8593

These findings underscore the potential of this class of compounds in managing inflammatory conditions .

Antimicrobial Activity

Emerging research suggests that pyrazole derivatives may also possess antimicrobial properties. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of key enzymes necessary for bacterial survival. Although specific data on this compound's antimicrobial activity is limited, related compounds have shown promising results against various pathogens .

Case Studies

  • Neuroblastoma Treatment : A study evaluated the efficacy of a series of pyrazole derivatives in treating neuroblastoma. The most potent derivative demonstrated an IC50 value comparable to established chemotherapeutic agents .
  • Inflammation Models : In vivo models using carrageenan-induced paw edema showed that selected pyrazole derivatives significantly reduced inflammation compared to control groups .

Q & A

Q. Methodology :

  • NMR Spectroscopy :
    • 1H NMR^1 \text{H NMR}: Identify diastereotopic protons in the pyrazoline ring (δ 3.2–5.0 ppm) and aromatic substituents (δ 6.5–8.5 ppm) .
    • 13C NMR^{13} \text{C NMR}: Confirm ketone carbonyl (~195–205 ppm) and pyrazoline carbons (~145–160 ppm) .
  • FT-IR : Detect functional groups (C=O, C=N, NO2_2 if present) .
  • X-ray Crystallography : Resolve conformational details (e.g., envelope vs. planar pyrazoline ring) and intermolecular interactions (e.g., C–H···O hydrogen bonds) .

Advanced: How can SHELXL software address challenges in refining the crystal structure of this compound?

Methodology :
SHELXL is critical for handling:

  • Hydrogen Bonding : Refine weak C–H···O interactions (e.g., bond distances 2.5–3.0 Å) using isotropic displacement parameters. Example: Chains along the c-axis in related structures .
  • Conformational Flexibility : Apply restraints for pyrazoline ring deviations (e.g., envelope conformations with ~0.1 Å deviation from planarity) .
  • Validation : Use checkCIF to flag unusual bond lengths/angles (e.g., C–N vs. C–C in the pyrazoline ring) .

Table 2 : SHELXL Refinement Parameters (Example)

ParameterValueRef.
R1_1 (I > 2σ(I))0.052–0.072
wR2_2 (all data)0.139–0.180
C–H···O interactions2–3 per asymmetric unit

Advanced: When encountering crystallographic data discrepancies, what validation strategies are recommended?

Q. Methodology :

Cross-Check Geometry : Compare bond lengths/angles with similar structures (e.g., pyrazoline C–N ~1.47 Å vs. quinoxaline C–N ~1.33 Å) .

Twinned Data : Use SHELXL’s TWIN command to model merohedral twinning (common in dihydropyrazoles) .

Thermal Motion Analysis : Identify over-parameterization using ADPs (anisotropic displacement parameters) .

Advanced: How can DFT calculations complement experimental data in understanding electronic properties?

Q. Methodology :

  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., ΔE ~4–5 eV) to predict reactivity. Correlate with UV-Vis spectra .
  • Molecular Electrostatic Potential (MEP) : Map electron-rich regions (e.g., quinoxaline N-atoms) to rationalize hydrogen-bonding patterns .
  • Vibrational Assignments : Compare computed (B3LYP/6-31G**) and experimental IR spectra to resolve ambiguities (e.g., NO2_2 vs. C=O stretches) .

Advanced: What strategies resolve contradictions between theoretical and experimental vibrational spectra?

Q. Methodology :

Scale Factors : Apply frequency scaling (0.96–0.98) to DFT-computed wavenumbers .

Conformational Sampling : Compare multiple conformers (e.g., pyrazoline envelope vs. half-chair) to match experimental peak splitting .

Solvent Effects : Include polarizable continuum models (PCM) for solution-phase IR .

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